"trans-2-(4-Biphenyl)vinylboronic acid" CAS number 352530-23-5
"trans-2-(4-Biphenyl)vinylboronic acid" CAS number 352530-23-5
An In-depth Technical Guide to trans-2-(4-Biphenyl)vinylboronic acid
For the Modern Researcher and Drug Development Professional
Introduction: A Versatile Building Block in Modern Synthesis
trans-2-(4-Biphenyl)vinylboronic acid (CAS No. 352530-23-5) has emerged as a pivotal reagent in contemporary organic chemistry and medicinal chemistry. As a bifunctional molecule, it combines the structural rigidity and electronic properties of a biphenyl group with the versatile reactivity of a vinylboronic acid. This unique combination makes it an invaluable building block for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1]
The significance of boronic acids in chemical synthesis was firmly established by the development of the Suzuki-Miyaura coupling, a Nobel Prize-winning carbon-carbon bond-forming reaction.[2] These organoboron compounds are generally stable, exhibit low toxicity, and are compatible with a wide range of functional groups, making them ideal for late-stage functionalization in drug discovery programs.[3][4] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profiles of drug candidates, a strategy validated by FDA-approved drugs like Bortezomib.[3][5]
This guide provides a comprehensive technical overview of trans-2-(4-Biphenyl)vinylboronic acid, covering its physicochemical properties, a validated synthetic approach, its application in the Suzuki-Miyaura coupling, and critical handling information for researchers in both academic and industrial settings.
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. trans-2-(4-Biphenyl)vinylboronic acid is a crystalline solid at room temperature.[6] Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 352530-23-5 | [7] |
| Molecular Formula | C₁₄H₁₃BO₂ | [8][9] |
| Molecular Weight | 224.06 g/mol | [7][8] |
| Appearance | Crystals / Crystalline Solid | [6][8] |
| Melting Point | 134 - 139 °C | [6][8][10] |
| Purity Specification | ≥95% | [6][10] |
| SMILES String | O/C=C/c1ccc(cc1)-c2ccccc2 | [6] |
| InChI Key | NTRGFVQIGQYKIL-ZHACJKMWSA-N | [6] |
The structure features a planar biphenyl system connected to a boronic acid group via a trans-configured vinyl linker. This extended π-system influences the electronic properties of the molecule and its reactivity in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol
This protocol for coupling with 4-bromoanisole is designed to be self-validating. Successful formation of the highly conjugated product will result in a significant color change and a clear new spot on a TLC plate, easily distinguishable from the starting materials.
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Reagent Preparation: In a vial, combine trans-2-(4-Biphenyl)vinylboronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2-3 eq.).
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Causality: A slight excess of the boronic acid component drives the reaction to completion. The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step. 2[4]. Solvent and Degassing: Add a solvent mixture, typically a polar aprotic solvent and water (e.g., DME/H₂O or Dioxane/H₂O in a 4:1 ratio). Seal the vial and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes or by using several freeze-pump-thaw cycles.
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Causality: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, staining with potassium permanganate to visualize all components. The reaction is typically complete within 2-12 hours.
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Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). C[11]ombine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure coupled product.
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Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Handling, Storage, and Safety
Proper handling is crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
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Storage: Store long-term in a cool, dry place, preferably in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen). B[8]oronic acids can be susceptible to dehydration to form boroxanes, which may affect reactivity, so consistent storage conditions are important.
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Safety: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). *[8][10] Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses. For weighing the solid, an N95 dust mask is recommended to prevent inhalation.
[6][12]This product is intended for research and development use only and must be handled by qualified technical personnel.
[10]### Broader Applications in R&D
Beyond its use as a standard Suzuki coupling partner, the unique structure of trans-2-(4-Biphenyl)vinylboronic acid lends itself to several advanced application areas:
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Materials Science: The extended, rigid biphenyl-vinyl scaffold is an ideal component for creating conjugated organic materials. These materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The boronic acid moiety can also be used to create responsive materials that interact with diols, such as saccharides. *[1] Drug Discovery: This reagent serves as a key precursor for synthesizing complex molecules with potential biological activity. I[1]t has been investigated as an inhibitor of enzymes like carbonic anhydrase and fatty acid amide hydrolase. T[6][7][]he ability to easily introduce the biphenyl-vinyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug development campaigns.
Conclusion
trans-2-(4-Biphenyl)vinylboronic acid is a powerful and versatile tool in the synthetic chemist's arsenal. Its stability, predictable reactivity, and the strategic importance of the structural motifs it can generate make it a high-value building block. A thorough understanding of its properties, synthesis, and reaction mechanisms—particularly the critical role of base activation in the Suzuki-Miyaura coupling—enables researchers to leverage this reagent to its full potential, accelerating innovation in materials science and the discovery of new therapeutic agents.
References
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- Pharmaffiliates. (n.d.). The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis.
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- Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- AK Scientific, Inc. (n.d.). 352530-23-5 Trans-2-(4-biphenyl)vinylboronic acid.
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- Sigma-Aldrich. (n.d.). trans-2-(4-Biphenyl)vinylboronic acid = 95 352530-23-5.
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- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- ACS Publications. (n.d.). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
- ResearchGate. (2025, August 6). Design and discovery of boronic acid drugs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (2024, June 27). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Oakwood Chemical. (n.d.). (2-([1,1'-Biphenyl]-4-yl)vinyl)boronic acid.
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